molecular formula C11H8BrF3N2 B1337302 1-(3-bromophenyl)-5-methyl-3-(trifluoromethyl)-1H-pyrazole CAS No. 327046-86-6

1-(3-bromophenyl)-5-methyl-3-(trifluoromethyl)-1H-pyrazole

Cat. No. B1337302
M. Wt: 305.09 g/mol
InChI Key: XECLHFHMHXWCQO-UHFFFAOYSA-N
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Description

The compound “1-(3-bromophenyl)-5-methyl-3-(trifluoromethyl)-1H-pyrazole” is a complex organic molecule. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The molecule also contains a bromophenyl group, a methyl group, and a trifluoromethyl group .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds are often synthesized through various organic reactions. For example, 3-bromo-N-(3-fluorophenyl)benzenesulfonamide is synthesized by the amidation reaction .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as Fourier-transform infrared spectroscopy (FTIR), nuclear magnetic resonance (NMR), and mass spectrometry (MS). X-ray diffraction could also be used to analyze the crystal structure .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be determined using various analytical techniques. For example, the compound 3-Bromophenyl trifluoromethyl sulphide has a molecular weight of 257.07 and is a colorless to yellow liquid .

Scientific Research Applications

Chemical Synthesis and Functionalization

  • Switchable Reactivity and Site‐Selective Functionalization : This compound, alongside related pyrazoles, exhibits versatile chemical reactivity that enables the site-selective functionalization of the pyrazole ring. Depending on the reagents used, functionalization can occur at multiple positions on the heterocycle, expanding its utility in organic synthesis (Schlosser et al., 2002).

Pharmaceutical Research

  • Antimicrobial and Anticancer Potential : Derivatives of this compound have been synthesized and evaluated for their potential anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. Some derivatives exhibited promising activities, suggesting potential for the development of new therapeutic agents (Küçükgüzel et al., 2013).

Materials Science

  • Electrochemically Induced Transformations : The compound has been used in electrochemical studies to synthesize new materials with potential applications in biomedical fields, particularly for the regulation of inflammatory diseases (Ryzhkova et al., 2020).

Fluorescence Studies

  • Synthesis and Fluorescent Properties : Pyrazoline derivatives, closely related to the compound of interest, have been synthesized and studied for their fluorescent properties. These studies contribute to the understanding of the effects of structural modifications on the fluorescence and may lead to applications in sensing and imaging technologies (Ibrahim et al., 2016).

Antimicrobial Agents

  • Development of Antimicrobial Agents : A new series of pyrazole derivatives have been synthesized and tested for their in vitro antibacterial, antifungal, and antioxidant activities. The findings suggest that certain derivatives display broad-spectrum antimicrobial activities, highlighting the potential for the development of new antimicrobial agents (Bhat et al., 2016).

properties

IUPAC Name

1-(3-bromophenyl)-5-methyl-3-(trifluoromethyl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrF3N2/c1-7-5-10(11(13,14)15)16-17(7)9-4-2-3-8(12)6-9/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XECLHFHMHXWCQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=CC(=CC=C2)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-bromophenyl)-5-methyl-3-(trifluoromethyl)-1H-pyrazole

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